molecular formula C32H30F6N4O3 B567872 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino] CAS No. 1352957-59-5

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]

Cat. No.: B567872
CAS No.: 1352957-59-5
M. Wt: 632.607
InChI Key: OFXKFCTYZMFMJB-FRSFCCSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]” is a complex organic molecule characterized by the presence of trifluoromethyl groups and a methoxycinchonan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]” typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound “3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]” can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups (if present in intermediates) can be reduced to amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The trifluoromethyl groups may impart desirable properties such as increased hydrophobicity and thermal stability.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its complex structure.

Mechanism of Action

The mechanism by which “3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]” exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to certain proteins or enzymes, while the methoxycinchonan moiety may facilitate interactions with biological membranes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]” lies in its combination of trifluoromethyl groups and a methoxycinchonan moiety, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h4-6,8,11-14,16-17,25-26,40-41H,3,7,9-10,15H2,1-2H3/t16-,17-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXKFCTYZMFMJB-FRSFCCSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30F6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.